2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
説明
The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex molecule featuring a substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a thiazol-2-yl moiety. This compound’s design integrates halogenated aromatic systems (3-chlorophenyl and 3,4-dichlorophenyl) and heterocyclic motifs (imidazole, thiazole), which are common in pharmacologically active molecules due to their ability to modulate electronic properties, solubility, and binding interactions. Notably, N-substituted acetamides with thiazole termini exhibit structural parallels to penicillin derivatives and demonstrate ligand-like coordination capabilities.
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4OS2/c21-13-2-1-3-14(9-13)27-17(12-4-5-15(22)16(23)8-12)10-25-20(27)30-11-18(28)26-19-24-6-7-29-19/h1-10H,11H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGROJFVFQQNFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Simplifies the target compound by replacing the imidazole-thioether group with a direct 3,4-dichlorophenyl-acetamide linkage.
- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole in dichloromethane.
- Crystallography : Exhibits a twisted conformation (61.8° dihedral angle between dichlorophenyl and thiazole rings) and forms hydrogen-bonded dimers (N–H⋯N interactions).
N-(Thiazol-2-yl)acetamide Derivatives ()
Compounds such as 9a–9e incorporate triazole-phenoxymethyl bridges instead of imidazole-thioether linkages. For example:
- 9c : Features a 4-bromophenyl-thiazole substituent, synthesized via Cu(I)-catalyzed click chemistry.
- Key Difference : The triazole linker may enhance metabolic stability compared to thioether bonds, while bromine substituents increase molecular weight and polarizability.
Imidazole-Based Analogues
3a-(4-Chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolinone ()
- Structure: Shares a chlorophenyl-substituted imidazole core but fused to a quinazolinone system.
- Analysis : Structure confirmed via DFT-NMR, highlighting the thioacetamide tautomer’s stability.
Urea and Thiadiazole Derivatives
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
- Structure : Features a thiadiazole core with a chlorophenylamine substituent.
- Synthesis : Produced via POCl₃-mediated cyclization, yielding a planar, aromatic thiadiazole system.
- Key Difference : Thiadiazoles exhibit distinct electronic properties (e.g., higher electronegativity) compared to thiazoles or imidazoles.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis involves multi-step pathways requiring precise control of reaction parameters:
- Step 1: Formation of the imidazole core via cyclization reactions under reflux conditions, using catalysts like K₂CO₃ and solvents such as DMF or ethanol .
- Step 2: Thioether linkage formation between the imidazole and acetamide moieties, often employing thiophiles like Lawesson’s reagent .
- Optimization: Temperature (60–80°C) and pH (neutral to slightly basic) must be tightly controlled to minimize side reactions. Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.1–8.3 ppm) and confirms substitution patterns on the imidazole and thiazole rings .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., m/z ~500–520 for [M+H]⁺) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and Cl content to verify stoichiometry .
Advanced: How do structural modifications (e.g., halogen positioning) influence biological activity?
Answer:
- Substituent Effects:
- 3-Chlorophenyl vs. 4-Chlorophenyl: Meta-substitution on the phenyl ring enhances steric interactions with hydrophobic enzyme pockets, potentially increasing IC₅₀ values in kinase inhibition assays .
- Thiazole vs. Thiadiazole: Replacing the thiazole with a thiadiazole group alters solubility (logP changes by ~0.5 units) and bioavailability .
- Methodology: Comparative SAR studies using in vitro enzymatic assays (e.g., ATPase inhibition) paired with molecular docking (AutoDock Vina) to map binding affinities .
Advanced: How can researchers resolve contradictions in activity data across structurally similar analogs?
Answer:
- Root Cause Analysis:
- Bioassay Variability: Standardize protocols (e.g., cell line passage number, incubation time) to reduce inter-lab discrepancies .
- Structural Confounders: Use X-ray crystallography to confirm if minor differences (e.g., 3,4-dichloro vs. 4-methoxy substituents) alter target binding modes .
- Case Study: A 10-fold difference in IC₅₀ between 3-chloro and 4-chloro derivatives was traced to differential π-π stacking with tyrosine residues in the active site .
Advanced: What pharmacokinetic challenges arise from the compound’s chlorine-rich structure?
Answer:
- Lipophilicity: High Cl content increases logP (>4), leading to poor aqueous solubility. Mitigation includes:
- Formulation: Use of co-solvents (e.g., PEG-400) or nanoemulsions .
- Prodrug Design: Introduce phosphate esters at the acetamide moiety to enhance solubility .
- Metabolic Stability: Chlorine atoms reduce CYP450-mediated oxidation, but in vivo studies (rodent models) are needed to assess half-life extension .
Advanced: How can molecular docking guide the optimization of this compound’s binding affinity?
Answer:
- Protocol:
- Target Preparation: Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) and prepare with protonation states optimized at pH 7.4 .
- Docking Parameters: Use flexible ligand docking in Schrödinger Suite, prioritizing H-bond interactions with catalytic lysine (K721) and hydrophobic contacts with phenylalanine (F723) .
- Validation: Compare docking scores (Glide XP) with experimental IC₅₀ values to refine scoring functions .
Advanced: How do in vitro and in vivo assay results diverge, and how can this be addressed?
Answer:
- Common Discrepancies:
- Plasma Protein Binding: In vitro assays (e.g., cell-free enzymatic tests) may underestimate in vivo efficacy due to serum albumin binding .
- Metabolite Interference: Active metabolites (e.g., sulfoxide derivatives) not present in vitro can alter activity profiles in rodent models .
- Solutions:
- Microsomal Stability Assays: Pre-screen compounds with liver microsomes to predict metabolic pathways .
- PD/PK Modeling: Integrate in vitro IC₅₀ and in vivo clearance data to adjust dosing regimens .
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